Product packaging for Quinoxaline-6,7-diamine(Cat. No.:CAS No. 99584-28-8)

Quinoxaline-6,7-diamine

Cat. No.: B1505215
CAS No.: 99584-28-8
M. Wt: 160.18 g/mol
InChI Key: RWPKRIMDOGTZCW-UHFFFAOYSA-N
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Description

Quinoxaline-6,7-diamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B1505215 Quinoxaline-6,7-diamine CAS No. 99584-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99584-28-8

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

quinoxaline-6,7-diamine

InChI

InChI=1S/C8H8N4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H,9-10H2

InChI Key

RWPKRIMDOGTZCW-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(C(=CC2=N1)N)N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)N)N

Origin of Product

United States

Significance of the Quinoxaline Core in Advanced Organic Chemistry and Materials Science

The quinoxaline (B1680401) framework, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in the development of functional organic molecules. yok.gov.trwikipedia.org This structural motif is prized for its inherent electronic properties, thermal stability, and the capacity for extensive chemical modification. researchgate.net In organic chemistry, quinoxalines serve as crucial intermediates and synthons for constructing more complex molecular architectures. ijrar.org Their synthesis, often achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, is a well-established and versatile reaction. yok.gov.trontosight.ai

In the realm of materials science, the quinoxaline core is integral to the design of advanced materials with tailored optical and electronic properties. researchgate.net Quinoxaline derivatives are widely investigated for their applications as:

Luminescent Materials: Their ability to exhibit fluorescence makes them suitable for use in dyes and fluorescent probes. researchgate.netijrar.org

Organic Light-Emitting Diodes (OLEDs): The high electron affinity and thermal stability of the quinoxaline moiety contribute to its use in efficient electroluminescent materials. researchgate.netmdpi.comudayton.edu

Organic Semiconductors: The tunable electronic properties of quinoxaline-containing polymers make them applicable in organic electronics. ijrar.orgudayton.edu

Chemosensors: The quinoxaline structure can be functionalized to act as a signaling unit for the detection of various analytes, including metal ions and anions, and as pH indicators. mdpi.com

The versatility of the quinoxaline scaffold allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications, from medicinal chemistry to the creation of photoactive and biocompatible compounds for sensing and imaging. researchgate.net

Unique Chemical Features and Research Potential of the 6,7 Diamine Moiety

The defining feature of Quinoxaline-6,7-diamine is the presence of two amino (-NH2) groups at the 6 and 7 positions of the benzene (B151609) ring. These diamine moieties are strong electron-donating groups that significantly influence the molecule's electronic structure, reactivity, and potential applications.

The introduction of these amino groups enhances the electron density of the aromatic system, which can lead to distinctive photophysical properties, such as shifts in absorption and emission spectra. mdpi.com This modification is particularly relevant for creating materials with specific fluorescent characteristics. For instance, the protonation of the nitrogen atoms in the 6,7-diaminoquinoxaline moiety in acidic media can cause a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra, a phenomenon that can be harnessed for developing dual-channel colorimetric and fluorimetric pH indicators. mdpi.com

From a synthetic standpoint, the diamine groups offer reactive sites for further chemical transformations. They can participate in reactions such as Pd-catalyzed amination, allowing for the construction of larger, more complex structures like macrocycles. mdpi.com This capability opens pathways to novel polyaza- and polyoxadiazamacrocycles that can act as sophisticated ligands in supramolecular and coordination chemistry. mdpi.com The ability to use this compound as a building block for larger, functional systems underscores its research potential in creating novel chemosensors and advanced materials.

Below are the key physicochemical properties of this compound.

PropertyValue
CAS Number 99584-28-8
Molecular Formula C₈H₈N₄
Molecular Weight 160.176 g/mol
Exact Mass 160.075 u
PSA (Polar Surface Area) 77.82 Ų
LogP 0.88

Table 1: Physicochemical properties of this compound. Data sourced from chemsrc.com.

Overview of Current Research Trajectories and Future Directions

Conventional and Optimized Synthesis Pathways

Traditional methods for quinoxaline (B1680401) synthesis remain fundamental in organic chemistry, primarily relying on the condensation of an ortho-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent. These pathways have been optimized over the years to improve yields and reaction conditions.

The most classic and widely utilized method for synthesizing the quinoxaline ring is the acid-catalyzed cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (α-diketone). sapub.orgniscpr.res.in This reaction is versatile, and numerous protocols have been developed using various catalysts and conditions, including refluxing in ethanol (B145695) or acetic acid. sapub.orgacgpubs.org To produce this compound derivatives, a 1,2,4,5-tetraaminobenzene derivative is typically used as the starting diamine.

The reaction generally proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline system. A range of catalysts, from simple Brønsted acids to metal salts, can facilitate this transformation. sapub.org Recent advancements have focused on developing milder and more efficient conditions. For instance, a highly efficient, catalyst-free protocol using methanol (B129727) as a solvent at ambient temperature has been reported to afford quinoxalines in excellent yields in just one minute. thieme-connect.com Similarly, using water as a solvent at room temperature has been shown to be effective, highlighting the move towards greener chemistry. chim.it

Table 1: Examples of Cyclocondensation Reactions for Quinoxaline Synthesis This table illustrates general conditions for quinoxaline synthesis, applicable to diamine precursors of this compound.

1,2-Diamine Reactant1,2-Dicarbonyl ReactantCatalyst/ConditionsSolventYield (%)Reference
Benzene-1,2-diamineBenzil (B1666583)Phenol (20 mol%)Ethanol:Water (7:3)98 sapub.org
Benzene-1,2-diamineBenzilNoneMethanol93 thieme-connect.com
4,5-Dimethyl-1,2-phenylenediamineBenzilSnO₂ nanoparticles (1 mol%)Water88 iau.ir
Benzene-1,2-diamineBenzilCerium (IV) ammonium (B1175870) nitrate (B79036) (5 mol%)Tap WaterHigh chim.it
4-Nitro-1,2-phenylenediamineBenzilPolymer supported sulphanilic acidEthanol95 arabjchem.org

As alternatives to α-dicarbonyl compounds, α-haloketones and α-hydroxyl ketones serve as valuable two-carbon synthons for quinoxaline synthesis. acgpubs.orgchim.it The reaction of an aromatic 1,2-diamine with an α-haloketone, such as phenacyl bromide, typically proceeds via a condensation-oxidation sequence to yield the quinoxaline product. acgpubs.orgacgpubs.org This process can be promoted by various catalysts or, in some cases, can occur without a catalyst under specific conditions. chim.itrsc.org For example, a simple and efficient protocol uses pyridine (B92270) as a catalyst in THF at room temperature to produce a variety of quinoxaline derivatives in high yields. acgpubs.org Another approach employs O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in DMF. acgpubs.org

α-Hydroxyl ketones can also be used, often involving an oxidative cyclization cascade. encyclopedia.pub Iodine, for instance, has been used to catalyze the oxidative cyclization between 1,2-diamino compounds and hydroxyl ketones at room temperature. encyclopedia.pub These methods expand the range of accessible precursors for constructing the quinoxaline core.

Table 2: Quinoxaline Synthesis from α-Haloketones Illustrative examples of general synthesis applicable to the formation of the quinoxaline core.

1,2-Diamine Reactantα-Haloketone ReactantCatalyst/ConditionsSolventYield (%)Reference
1,2-PhenylenediaminePhenacyl bromidePyridineTHF92 acgpubs.org
4-Methyl-1,2-phenylenediaminePhenacyl bromideHCTUDMF89 acgpubs.org
1,2-PhenylenediamineSubstituted phenacyl bromideNone / 80 °CWaterModerate to High rsc.org
1,2-Phenylenediamineα-BromoketoneHClO₄·SiO₂AcetonitrileExcellent chim.it

Modern Catalytic Syntheses

Modern synthetic chemistry has introduced a variety of catalytic systems to access quinoxaline derivatives, offering pathways that are often more efficient, selective, and tolerant of diverse functional groups compared to conventional methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. In the context of this compound synthesis, this strategy is particularly effective for introducing amino groups onto a pre-functionalized quinoxaline ring. A key approach involves the Pd-catalyzed amination of a dihalo-quinoxaline precursor. mdpi.com

Specifically, 6,7-dibromo-2,3-diphenylquinoxaline, which can be prepared from the condensation of benzil and 4,5-dibromo-1,2-diaminobenzene, serves as an excellent starting material. mdpi.com The subsequent double amination reaction is typically carried out using a palladium catalyst such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in combination with a phosphine (B1218219) ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP). A strong base, such as sodium tert-butoxide (tBuONa), is required to facilitate the reaction. This methodology has been successfully applied to synthesize a series of macrocyclic ligands incorporating the 6,7-diaminoquinoxaline moiety in yields up to 77%. mdpi.com A challenge in this approach is that the introduction of the first amino group can deactivate the second halogen atom, but this can often be overcome by using an excess of the amine nucleophile. mdpi.com

Table 3: Palladium-Catalyzed Synthesis of a 6,7-Diaminoquinoxaline Derivative

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
6,7-Dibromo-2,3-diphenylquinoxaline2-MethoxyethylaminePd(dba)₂ / BINAPtBuONaDioxane69 mdpi.com

To address the cost, toxicity, and removal challenges associated with transition metal catalysts, significant research has been dedicated to developing metal-free synthetic routes to quinoxalines. rsc.org These methods often rely on organocatalysis, visible-light-mediated reactions, or unique reaction conditions to promote the desired transformation. rsc.org

One notable strategy involves the visible-light-mediated, metal-free synthesis from o-phenylenediamine (B120857) and benzoylacetonitrile, which proceeds via a single electron-transfer and oxidative coupling mechanism. rsc.org Another innovative, metal-free cascade process uses N,N-dibromo-p-toluenesulfonamide (TsNBr₂) to convert alkynes into an α,α-dibromoketone intermediate in situ, which then reacts with a diamine to form the quinoxaline product in an aqueous medium. rsc.orgresearchgate.net Furthermore, catalyst-free protocols have been developed, such as the reaction of diamines with phenacyl bromides in water at 80 °C, which requires no additives. rsc.org Ultrasound irradiation has also been employed as an alternative energy source to synthesize quinoxaline derivatives in water without any catalyst. rsc.org

Lewis acid catalysis provides a powerful means to activate substrates in quinoxaline synthesis, typically by coordinating to the carbonyl oxygen of the α-dicarbonyl compound, thus facilitating nucleophilic attack by the diamine. A wide array of Lewis acids have been employed, including iron(III) dodecyl sulfate (B86663) (Fe(DS)₃), which acts as both a Lewis acid and a surfactant, enabling efficient synthesis in water. e-journals.in Chiral boron Lewis acids have been used for the asymmetric synthesis of quinoxaline-containing structures. rsc.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recyclability. sci-hub.st Various solid-supported catalysts have been developed, including:

Silica-supported perchloric acid (HClO₄·SiO₂): Used for the synthesis of quinoxalines from α-bromoketones and 1,2-diamines at room temperature. sci-hub.st

Boron sulfonic acid (BSA): A solid acid catalyst that efficiently promotes the condensation of diamines and diketones. chemmethod.com

Mineral Fertilizers: Phosphate-based fertilizers like monoammonium phosphate (B84403) (MAP) and diammonium phosphate (DAP) have been reported as inexpensive and effective heterogeneous catalysts. dergipark.org.tr

Nanoparticles: Tin oxide (SnO₂) nanoparticles have been shown to be a recyclable and benign catalyst for cyclocondensation in water at room temperature. iau.ir Similarly, a nanostructured pyrophosphate, Na₂PdP₂O₇, has been used as a highly efficient and reusable heterogeneous catalyst in ethanol. nih.gov

Supported Heteropolyoxometalates: Molybdophosphovanadates supported on alumina (B75360) have demonstrated high activity for quinoxaline synthesis under mild, heterogeneous conditions. nih.gov

These catalytic systems often allow for reactions to proceed under milder conditions, with shorter reaction times and high yields, while simplifying product purification. dergipark.org.trnih.gov

Table 4: Examples of Lewis Acid and Heterogeneous Catalysis in Quinoxaline Synthesis

ReactantsCatalystSolventConditionsYield (%)Reference
o-Phenylenediamine, BenzilFe(DS)₃WaterReflux94 e-journals.in
o-Phenylenediamine, BenzilBoron sulfonic acid (BSA)EthanolRoom Temp.98 chemmethod.com
o-Phenylenediamine, BenzilMonoammonium phosphate (MAP)EthanolRoom Temp.99 dergipark.org.tr
o-Phenylenediamine, BenzilSnO₂ nanoparticlesWaterRoom Temp.88 iau.ir
1,2-Diaminobenzene, BenzilNa₂PdP₂O₇EthanolRoom Temp.98 nih.gov
o-Phenylenediamine, BenzilAlumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp.92 nih.gov
2-(1H-pyrrol-1-yl)aniline, AldehydeChiral Boron Lewis AcidDichloromethane0 °Cup to 98 rsc.org

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry, which promote the reduction of waste, use of less hazardous substances, and energy efficiency, have been increasingly integrated into the synthesis of quinoxaline derivatives. ijirt.orgekb.eg Traditional methods often rely on harsh conditions and toxic solvents, prompting the development of more environmentally benign alternatives. academie-sciences.fracademie-sciences.fr Research has shifted towards cost-effective, sustainable, and scalable protocols that minimize environmental impact. benthamdirect.com

A significant focus has been on replacing conventional solvents with greener options like water and ethanol. academie-sciences.fracademie-sciences.fr For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been successfully carried out in water or ethanol at room temperature using cellulose (B213188) sulfuric acid, a biodegradable and reusable solid acid catalyst. academie-sciences.fr This method offers good yields, easy work-up, and avoids toxic, corrosive materials. academie-sciences.fracademie-sciences.fr Similarly, β-cyclodextrin has been employed as a supramolecular catalyst for synthesizing indeno[1,2-b]quinoxaline derivatives in water, providing a mild, efficient, and eco-friendly alternative. mdpi.com

Catalyst-free approaches represent another major advancement. A highly efficient, catalyst-free protocol for synthesizing quinoxalines has been reported, requiring only a one-minute reaction time in methanol at ambient temperature. thieme-connect.com This simple and rapid method is scalable and highly atom-economic. thieme-connect.com Phenol has also been identified as a cheap and efficient organocatalyst for the condensation of 1,2-diamines and α-diketones at room temperature, aligning with green chemistry principles by offering excellent yields and mild conditions. sapub.org

Energy-efficient techniques such as microwave and ultrasonic irradiation have also been adopted to accelerate reaction rates, reduce energy consumption, and often enable solvent-free conditions. ijirt.org These green approaches not only reduce the environmental footprint of quinoxaline synthesis but also often lead to improved yields and simplified procedures. ijirt.orgekb.eg

Green StrategyCatalystSolventConditionsKey AdvantagesSource(s)
Biodegradable CatalystCellulose Sulfuric AcidWater / EthanolRoom TemperatureReusable catalyst, non-toxic, high yields academie-sciences.fracademie-sciences.fr
Supramolecular Catalystβ-CyclodextrinWaterRoom TemperatureMild, simple, low toxicity, reusable catalyst mdpi.com
Catalyst-Free SynthesisNoneMethanolRoom Temperature, 1 minRapid, scalable, high atom economy thieme-connect.com
OrganocatalysisPhenol (20 mol%)Not specifiedRoom TemperatureLow cost, high efficiency, mild conditions sapub.org
Lanthanide-Based CatalystCerium (IV) Ammonium Nitrate (CAN)Acetonitrile / WaterRoom Temperature, 20 minRapid, high yields (up to 98%), aqueous medium mdpi.com
Microwave/UltrasoundVariousSolvent-free or Green SolventsAcceleratedReduced reaction times and energy use ijirt.org

Regioselective and Stereoselective Synthesis

Achieving high levels of selectivity is a paramount goal in modern organic synthesis, enabling the precise construction of complex molecules. For quinoxaline derivatives, controlling the position of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is crucial for tailoring their properties.

Strategies for Regioselective Bromination and Functionalization

Regioselective functionalization allows for the modification of specific positions on the quinoxaline core, which is essential for developing derivatives with desired electronic or biological properties. The bromination of quinoxalines, a key step for further synthetic transformations, has been a subject of significant study.

A notable method involves the use of triflic acid to assist the regioselective bromination of quinoxaline derivatives. researchgate.netnih.govresearcher.life For example, treatment of 6,7-difluoroquinoxaline-2-ol with N-bromosuccinimide (NBS) in triflic acid leads to the high-yield formation of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol. researchgate.netnih.gov This high regioselectivity is crucial for the synthesis of specific polymers like PTQ10 used in organic solar cells. researchgate.netresearcher.life

Another mild and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines utilizes tetrabutylammonium (B224687) tribromide (TBATB). rsc.org This reagent allows for the selective synthesis of C3-brominated or C1, C3-dibrominated products in good yields. rsc.org The protocol has broad substrate applicability and can be scaled up for gram-scale synthesis. rsc.org

Beyond halogenation, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinoxaline-2(1H)-ones in water. rsc.org This sustainable approach allows for the acylation of the quinoxalinone core with excellent regioselectivity and tolerance for various functional groups. rsc.org

Substrate TypeReagent(s)Position(s) FunctionalizedProduct TypeKey AdvantageSource(s)
Quinoxaline-2-olNBS / Triflic Acid5,8-positionsDibromo-quinoxalineHigh regioselectivity and yield researchgate.netnih.govresearcher.life
Pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)C3 or C1, C3Mono- or Di-brominatedMild conditions, broad scope rsc.org
Quinoxalin-2(1H)-onesN-bromo/N-chlorosuccinimide (NXS) / TBHPBenzene-coreHalogenated quinoxalinonesSite-selective radical generation researchgate.net
1-Methyl-3-phenyl quinoxaline-2(1H)-onesAldehydes / Pd(OAc)₂Phenyl group (ortho)Acylated quinoxalinonesSustainable C-H activation in water rsc.org

Asymmetric Synthesis for Chiral Quinoxaline Derivatives

The synthesis of single-enantiomer chiral compounds is of utmost importance, particularly in medicinal chemistry where different enantiomers can have vastly different biological activities. Several strategies have been developed for the asymmetric synthesis of chiral quinoxaline derivatives.

A highly effective method is the iridium-catalyzed asymmetric hydrogenation of substituted quinoxalines to produce chiral tetrahydroquinoxalines (THQs). rsc.orgnih.gov By simply changing the solvent, this protocol can selectively produce either the (R) or (S) enantiomer in high yields (up to 93%) and with excellent enantioselectivities (up to 98% ee). nih.gov This system is notable for not requiring any additional additives. rsc.orgnih.gov

Chemoenzymatic approaches offer a green and efficient route to chiral dihydroquinoxalinones (DHQs). acs.org A one-pot, two-step process utilizing an EDDS lyase enzyme has been developed to catalyze the asymmetric addition of 2-aminophenols to fumarate, followed by cyclization to yield enantioenriched DHQs with excellent optical purity (up to >99% ee) in water. acs.org

For more complex structures, stereoselective multicomponent reactions have been employed. New spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives have been prepared with high stereoselectivity through a 1,3-dipolar cycloaddition reaction. researchgate.net Similarly, the stereoselective synthesis of perhydroquinoxalines, which are conformationally restricted analogues of known bioactive compounds, has been achieved through a multi-step sequence where the relative configuration was confirmed by X-ray crystallography. mdpi.comnih.gov

MethodCatalyst/EnzymeSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Source(s)
Asymmetric HydrogenationIridium Complex2-ArylquinoxalinesChiral Tetrahydroquinoxalines (THQs)up to 98% ee rsc.orgnih.gov
Asymmetric HydrogenationRuthenium Complex2,3-Disubstituted Quinoxalinestrans-Tetrahydroquinoxalines>20:1 dr, up to >99% ee researchgate.net
Chemoenzymatic SynthesisEDDS Lyase2-Aminophenols, FumarateDihydroquinoxalinones (DHQs)up to >99% ee acs.org
1,3-Dipolar Cycloaddition-Ninhydrin, Phenylenediamine, Sarcosine, ChalconesSpiro[indenoquinoxaline-pyrrolidine]High stereoselectivity researchgate.net

One-Pot and Multicomponent Reactions in Quinoxaline Framework Construction

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. thieme-connect.com These methods are advantageous due to their operational simplicity, reduction of waste from intermediate purification steps, and their ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.comdntb.gov.ua

A variety of MCRs have been developed for the synthesis of the quinoxaline scaffold. A novel three-component reaction involving o-phenylenediamines, aldehydes, and p-toluenesulfonylmethyl isocyanide (TosMIC) provides a convenient, one-step synthesis of 2-arylquinoxalines in very good yields. thieme-connect.comthieme-connect.com

Catalyst-free MCRs have also been reported, such as the reaction between 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate to form functionalized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. beilstein-journals.org This approach highlights the inherent reactivity of the chosen components to construct complex heterocyclic systems without the need for a catalyst. beilstein-journals.org

More intricate structures can be assembled using sequential one-pot MCRs. For instance, a thiolate salt synthesized in situ can react with methyl iodide and o-phenylenediamine in a sequential one-pot, three-component reaction to yield quinoxalines bearing an indandione substituent. tandfonline.com Furthermore, highly complex quinoxaline-furan bis-heterocyclic structures have been synthesized via a one-pot, pseudo-five component reaction, demonstrating the power of MCRs to form multiple new bonds in a single, efficient process. researchgate.net These tandem or domino reactions exemplify modern synthetic efficiency in building the quinoxaline framework. dntb.gov.uaresearchgate.net

Reaction TypeComponentsCatalyst/ConditionsProductKey FeaturesSource(s)
Three-Componento-Phenylenediamine, Aldehyde, TosMICDABCO (base)2-ArylquinoxalinesConvenient, good yields (up to 91%) thieme-connect.comthieme-connect.com
Three-Component1,2-Diaminobenzene, Acetylenedicarboxylate, Ethyl BromopyruvateCatalyst-freePyrrolo[1,2-a]quinoxalinesGood yields, catalyst-free beilstein-journals.org
Sequential Three-ComponentNinhydrin, Phenacyl thiocyanate, Triethylamine -> Thiolate salt + Methyl iodide + o-PhenylenediamineEthanol, Room TempQuinoxaline-indandionesSequential one-pot process tandfonline.com
Pseudo Five-Component3,4-Diaminobenzoic acid, 1,2-Dicarbonyl, Acetylenedicarboxylate, Isocyanide (2 equiv.)One-potQuinoxaline-furan bis-heterocyclesPot and atom economy, seven new bonds formed researchgate.net

Covalent Modifications of the Amine Functionalities

The primary amino groups at the 6- and 7-positions of the quinoxaline ring are nucleophilic and can readily participate in a variety of covalent bond-forming reactions. These reactions are fundamental to introducing new functional groups and extending the electronic and structural properties of the parent molecule.

The amine groups of this compound can be functionalized through acylation, alkylation, and arylation to introduce a diverse range of substituents.

Acylation reactions involve the treatment of the diamine with acylating agents like acid chlorides or anhydrides. For example, acetylation with acetic anhydride (B1165640) can yield the corresponding diacetylated product, 2-(5-bromo-2-acetoxy phenyl) quinoxaline. ekb.eg These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation introduces alkyl groups onto the amine nitrogens. This can be achieved using alkyl halides or other alkylating agents. For instance, visible-light-induced alkylation of N-heteroaromatics has been accomplished using alkyl diacyl peroxides as radical precursors, catalyzed by 4CzIPN. rsc.org Another method involves the use of di-t-butyl peroxide (DTBP) as a mediator for hydrogen atom transfer to achieve alkylation with reagents like cycloalkanes and alkyl arenes. chim.it The direct C-H functionalization at the C3 position of quinoxalin-2-one derivatives is a common strategy to introduce alkyl groups. chim.it

Arylation reactions form a carbon-nitrogen bond between the amine and an aryl group. Palladium-catalyzed amination is a powerful method for this transformation. mdpi.com For example, the Pd-catalyzed amination of 6,7-dibromo-2,3-diphenylquinoxaline with various amines has been used to synthesize a range of N-substituted derivatives. mdpi.comresearchgate.net Additionally, photocatalytic methods have been developed for the C3-arylation of quinoxaline(on)es using arylhydrazines in the presence of HCl, avoiding the need for metal catalysts. mdpi.com

Table 1: Examples of Covalent Modification Reactions on Quinoxaline Scaffolds

Reaction Type Reagents and Conditions Product Type Reference
Acylation Acetic anhydride, reflux Diacetylated quinoxaline ekb.eg
Alkylation Alkyl diacyl peroxides, 4CzIPN, visible light C3-alkylated quinoxalin-2(1H)-ones rsc.org
Alkylation Cycloalkanes/alkyl arenes, DTBP C3-alkylated quinoxalin-2-ones chim.it
Arylation Arylhydrazine, HCl, photocatalysis C3-arylated quinoxaline(on)es mdpi.com
Arylation 6,7-dibromo-2,3-diphenylquinoxaline, amines, Pd-catalyst N,N'-disubstituted-quinoxaline-6,7-diamines mdpi.comresearchgate.net

The reaction of the diamino groups of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. This condensation reaction extends the π-conjugated system of the quinoxaline core. The formation of these imine linkages is often reversible and can be used to create dynamic covalent systems.

The introduction of conjugated linkers, such as ethenyl, butadienyl, or aryl groups, can significantly enhance the light-harvesting properties of quinoxaline-based materials. researchgate.net This extension of the π-system is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.commtieat.org For instance, quinoxaline-based metal-free organic sensitizers have been designed and synthesized for use in DSSCs. mtieat.org The incorporation of an electron-withdrawing nitro group into the quinoxaline structure can further enhance charge transfer and the sensitivity of the resulting probe. researchgate.net

Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex macrocyclic and supramolecular structures. These larger architectures can exhibit unique host-guest chemistry, recognition properties, and self-assembly behaviors.

This compound serves as a key component in the synthesis of macrocycles containing multiple nitrogen (polyaza) or nitrogen and oxygen (polyoxadiaza) donor atoms. A significant synthetic strategy involves the palladium-catalyzed amination of 6,7-dibromo-2,3-diphenylquinoxaline with various linear oxadiamines and polyamines. mdpi.comresearchgate.netnih.gov This approach has proven effective for the one-step synthesis of a series of novel N- and N,O-containing macrocyclic ligands with varying cavity sizes and numbers of donor sites, achieving yields up to 77%. mdpi.comresearchgate.netnih.gov

These macrocycles often exhibit interesting photophysical properties. For example, macrocycles synthesized from 6,7-diamino-2,3-diphenylquinoxaline display well-defined fluorescent properties, with emission in the blue region in aprotic solvents and high quantum yields. mdpi.comresearchgate.net The structure of the macrocycle, particularly its size and conformational rigidity, can influence the conjugation of the amino groups with the aromatic system, thereby affecting the emission wavelength. mdpi.com

Table 2: Synthesis of Macrocycles from Quinoxaline Derivatives

Starting Material Amine Reagent Catalytic System Macrocycle Type Yield (%) Reference
6,7-dibromo-2,3-diphenylquinoxaline 1,4-dioxa-7,10-diazacyclododecane Pd(dba)₂ / BINAP Polyoxadiaza 46 mdpi.com
6,7-dibromo-2,3-diphenylquinoxaline 1,7-dioxa-4,10-diazacyclododecane Pd(dba)₂ / BINAP Polyoxadiaza 55 mdpi.com
6,7-dibromo-2,3-diphenylquinoxaline N,N'-bis(2-methoxyethyl)ethylenediamine Pd(dba)₂ / Xantphos Polyaza 77 mdpi.com
6,7-dibromo-2,3-diphenylquinoxaline N,N'-bis(2-(2-methoxyethoxy)ethyl)ethylenediamine Pd(dba)₂ / Xantphos Polyoxadiaza 60 mdpi.com

Quinoxaline derivatives are foundational units for building more elaborate fused heterocyclic systems. sapub.org These fused systems often exhibit unique pharmacological and photophysical properties. sapub.orgmdpi.com The synthesis of such structures can be achieved through various cyclization reactions. For example, intramolecular cyclization of N-substituted aromatic o-diamines is a viable route. sapub.org Another approach involves the reaction of quinoxaline precursors with other cyclic or acyclic molecules to form additional rings. For instance, 2-oxo-1,2,3,4-tetrahydro-benzo[g]quinoxaline can be synthesized from the reaction of naphthalene-2,3-diamine with ethyl chloroacetate. ekb.eg

The planar nature of the quinoxaline heterocycle facilitates its interaction with DNA, making fused quinoxaline systems interesting candidates for biological applications. mdpi.com The incorporation of the quinoxaline moiety into larger π-conjugated materials significantly modifies their photophysical properties due to the electron-deficient nature of the nitrogen atoms. mdpi.com

The planar structure and potential for hydrogen bonding and π-π stacking interactions make quinoxaline-based molecules excellent candidates for supramolecular self-assembly. acs.org This process involves the spontaneous organization of molecules into well-defined, ordered structures. For example, achiral gemini (B1671429) surfactants with l-tartrate as a chiral counteranion can self-assemble into multilamellar twisted ribbons. acs.org

In some cases, the self-assembly process can be hierarchical, where initial small aggregates further organize into larger, more complex structures. acs.org For instance, a quinoxaline-based fluorescent probe was observed to undergo a morphological transformation from a fibril network to a stone-shaped heterostructure upon interaction with mesitylene, indicating an induced self-assembly process. researchgate.net This behavior is crucial for the development of chemical sensors and smart materials. The introduction of chiral pendants to quinoxaline polymers can induce a one-handed helical structure, demonstrating chiral amplification in the self-assembly process. acs.org

Polymer Chemistry and High-Performance Materials

The bifunctional nature of this compound, possessing a rigid heterocyclic core and reactive amine groups, makes it a valuable building block in polymer chemistry. Its incorporation into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. The aromatic diamine functionality allows it to serve as a monomer in various polycondensation reactions, leading to the synthesis of high-performance materials like polyquinoxalines, polyimides, polyamides, and conjugated polymers for advanced applications.

Role as Monomer in Polyquinoxaline Synthesis

This compound can function as an aromatic tetraamine (B13775644) monomer in the synthesis of polyquinoxalines (PQs). Generally, PQs are synthesized through the condensation polymerization of aromatic tetraamines with aromatic bis(α-dicarbonyl) compounds, also known as bisbenzils. sci-hub.st The reaction involves the formation of new quinoxaline rings that link the monomer units together, creating a highly aromatic and thermally stable polymer backbone. Aromatic polyquinoxalines are known for their exceptional thermal and mechanical properties, as well as their outstanding resistance to acidic and alkaline hydrolysis. sci-hub.st

An alternative and elegant approach involves the self-polymerization of a monomer that contains both the 1,2-diamine and the 1,2-dicarbonyl functionalities within the same molecule. google.com For instance, a derivative, 6,7-diamino-2,3-dihydroxyquinoxaline, can undergo self-condensation to form a ladder-type polymer. google.com Similarly, the compound 3,4-diaminobenzil, which is not stable at room temperature, self-polymerizes to form polyphenylquinoxaline with a glass transition temperature (Tg) of 290°C. google.com This method of reductive polymerization, where a precursor is reduced in situ to form the active diamine monomer which then polymerizes, can yield polymers with high molecular weights. For example, polyphenylquinoxaline prepared via this method showed a number-average molecular weight of approximately 23,000 and a weight-average molecular weight of 61,000. google.com

The properties of the resulting polyquinoxalines are directly influenced by the structure of the monomers. The rigid quinoxaline unit contributes to high glass transition temperatures and excellent thermal stability.

Table 1: Properties of Self-Polymerized Quinoxaline-Related Polymers

Monomer Resulting Polymer Glass Transition Temp. (Tg) Number-Average Molecular Weight (Mn) Weight-Average Molecular Weight (Mw) Source
3,4-Diaminobenzil Polyphenylquinoxaline 290°C - - google.com

This table presents data for polymers synthesized from monomers structurally related to the functional groups present in this compound derivatives, illustrating the principle of polyquinoxaline formation.

Incorporation into Polyimides and Polyamides

The diamine groups of this compound allow for its potential use as a monomer in the synthesis of polyimides and polyamides, which are classes of high-performance polymers renowned for their thermal stability and mechanical strength. researchgate.net

For polyimide (PI) synthesis, a diamine monomer is reacted with a tetracarboxylic dianhydride. The introduction of a quinoxaline moiety into the PI backbone is a known strategy to enhance thermal performance. researchgate.net While direct polymerization studies using unsubstituted this compound are not extensively detailed in the provided literature, research on PIs derived from other quinoxaline-containing diamines demonstrates the significant benefits of this heterocyclic unit. For example, PI films synthesized from diamine monomers featuring quinoxaline structures have exhibited high glass-transition temperatures (Tg) up to 444°C and 5% mass-loss temperatures (Td5%) ranging from 528–560°C. researchgate.net The rigidity and linearity of the quinoxaline group contribute to these excellent thermal properties. researchgate.net

Similarly, in polyamide synthesis, a diamine is reacted with a dicarboxylic acid. Aromatic polyamides containing phenylquinoxaline rings have been shown to possess improved solubility in organic solvents compared to their non-heterocyclic counterparts, while maintaining high thermal resistance. researchgate.net Polyamides synthesized from 2,3-bis-p-aminophenylquinoxaline were found to be soluble in common organic solvents like DMSO, DMF, and NMP, with inherent viscosities in the range of 0.25−0.3 dL/g. researchgate.net

Table 2: Thermal Properties of Polyimides Derived from Quinoxaline-Containing Diamines

Diamine Monomer Dianhydride Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td5%) Source
Quinoxaline-based diamine (QHDA-m) Not specified 413-444°C 528-560°C researchgate.net
6(7)-amino-2-(4-aminophenyl)-3-phenylquinoxaline (PQDA) 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) Not specified >500°C researchgate.net

Design and Synthesis of Conjugated Polymers for Optoelectronics

The quinoxaline ring is a strong electron-accepting moiety, making it a highly valuable building block for donor-acceptor (D-A) type conjugated polymers used in optoelectronic applications such as polymer solar cells (PSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). bohrium.comrsc.orgresearchgate.net The 6,7-diamine positions on the quinoxaline core provide crucial sites for functionalization and polymerization, allowing for the fine-tuning of the polymer's electronic and physical properties. mdpi.com

In the design of conjugated polymers for PSCs, this compound derivatives are often used as the electron-acceptor unit, which is copolymerized with an electron-donor unit. rsc.orgresearchgate.net This D-A architecture helps to lower the polymer's band gap, enabling broader absorption of the solar spectrum. researchgate.net For instance, a conjugated polymer incorporating a 6,7-difluoro-2,3-dihexylquinoxaline acceptor unit exhibited an optical band gap of 1.79 eV. researchgate.net Fluorination of the quinoxaline unit is a common strategy to lower the polymer's Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) in solar cell devices. acs.org

Table 3: Properties of Quinoxaline-Based Conjugated Polymers for Optoelectronics

Polymer Acceptor Unit Optical Band Gap (eV) HOMO Level (eV) Application/Performance Source
PFQx(phen)DTBT Phenyl-substituted quinoxaline 1.86 - 1.90 -5.45 to -5.70 Polymer Solar Cell researchgate.net
P2 Quinoxalino[6,5-f]quinoxaline (DTNQx) ~1.7 -5.16 PSC: PCE = 3.8%, Hole Mobility = 2.7x10⁻⁴ cm²/Vs rsc.org
PBDT-QxF Fluorinated quinoxaline Not specified Higher oxidation potential than non-fluorinated analog OFET: Higher hole mobility than non-fluorinated analog acs.org
PBQxF 6,7-difluoro-2,3-dihexylquinoxaline 1.79 Not specified PSC: PCE = 0.39% researchgate.net

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Pathways and Intermediates

The synthesis of quinoxaline-6,7-diamine, like other quinoxaline (B1680401) derivatives, is predominantly achieved through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The most direct pathway involves the reaction of 1,2,4,5-tetraaminobenzene with glyoxal.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the tetraaminobenzene onto one of the carbonyl carbons of glyoxal. This is followed by a proton transfer, leading to the formation of a hemiaminal intermediate. Subsequently, the second amino group of the same benzene (B151609) ring attacks the other carbonyl carbon, forming a second hemiaminal linkage. The reaction then proceeds through a cyclization and dehydration cascade to yield the stable aromatic quinoxaline ring system. A likely intermediate in this process is a dihydroquinoxaline species, which then undergoes oxidation to the fully aromatic quinoxaline. chim.it

While numerous catalytic systems have been developed to facilitate quinoxaline synthesis, including the use of Lewis and Brønsted acids, the fundamental reaction pathway remains consistent. chim.it The choice of catalyst and reaction conditions can, however, influence the reaction rate and the stability of the intermediates. sid.irnih.gov

Kinetic and Thermodynamic Studies of Functionalization Reactions

Detailed kinetic and thermodynamic studies specifically on the functionalization reactions of this compound are not extensively reported in the available literature. However, insights can be drawn from studies on the parent quinoxaline molecule and its derivatives.

Electrochemical studies on quinoxaline have provided kinetic and thermodynamic parameters for its redox processes. doi.org These investigations reveal that the reduction and oxidation of the quinoxaline core are generally endothermic and nonspontaneous processes, with the Gibbs free energy (ΔG) decreasing at higher temperatures, indicating that the reactions become more favorable. doi.org The positive values of enthalpy change (ΔH) confirm the endergonic nature of these redox processes. doi.org

Kinetic parameters, such as the heterogeneous electron transfer rate constant (k_s) and the activation energy (E_a), have been determined for the redox reactions of quinoxaline. doi.org These parameters are crucial for understanding the rate at which the quinoxaline system can accept or donate electrons, a key aspect of many of its functionalization reactions.

ParameterValue for Quinoxaline ReductionValue for Quinoxaline Oxidation
ΔH (kJ/mol) PositivePositive
ΔS (J/mol·K) PositivePositive
ΔG (kJ/mol) Positive (decreases with temperature)Positive (decreases with temperature)

Analysis of Protonation Equilibria and pH-Dependent Reactivity

The diamine moiety in this compound significantly influences its acid-base properties and, consequently, its reactivity in different pH environments. Studies on macrocycles incorporating the 6,7-diaminoquinoxaline fragment have shed light on its protonation behavior. mdpi.com

It is proposed that in acidic media, the dialkylamino groups, which are not in conjugation with the aromatic system, are the first to be protonated. This initial protonation results in a small hypsochromic (blue) shift in the compound's absorption spectrum. mdpi.com As the medium becomes more acidic, the nitrogen atoms of the quinoxaline ring itself undergo protonation. This second protonation event leads to a more significant bathochromic (red) shift in both the absorption and emission spectra. mdpi.com

This pH-dependent behavior is critical for applications such as optical pH indicators, where the changes in spectroscopic properties can be used to determine the acidity of a solution. mdpi.com The protonation state of the molecule will also dictate its nucleophilicity and its ability to participate in various chemical reactions. For instance, protonation of the amino groups will deactivate them towards electrophilic attack.

The following table presents the apparent stepwise protonation constants (pKa) for a related polyamine containing the 6,7-diaminoquinoxaline moiety, providing an indication of the basicity of the different nitrogen atoms in the structure.

Protonation SteppKa (from UV titration)pKa (from fluorescence titration)
First Protonation 4.103.96
Second Protonation 0.61.20

Data adapted from studies on macrocycles containing the 6,7-diaminoquinoxaline moiety. mdpi.com

Electronic Effects and Reactivity Profiling of the Diamine Moiety

The two amino groups at the 6 and 7 positions of the quinoxaline ring are strong electron-donating groups due to the lone pair of electrons on the nitrogen atoms. These groups significantly influence the electronic properties and reactivity of the entire molecule.

The electron-donating nature of the diamine moiety increases the electron density of the benzene portion of the quinoxaline system. This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. Conversely, the increased electron density on the quinoxaline ring system can also affect the reactivity of the pyrazine (B50134) ring.

In the synthesis of quinoxaline derivatives, the electronic nature of the substituents on the starting o-phenylenediamine can impact the reaction rate and yield. Electron-donating groups generally facilitate the initial nucleophilic attack on the dicarbonyl compound, thus promoting the condensation reaction. sid.ir

The reactivity of the diamine moiety itself is also a key aspect of the molecule's chemistry. The amino groups can undergo a variety of functionalization reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives with tailored properties. The nucleophilicity of these amino groups can be modulated by the electronic environment of the quinoxaline core.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Quinoxaline-6,7-diamine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) core and the protons of the two amine (-NH₂) groups. The protons on the pyrazine (B50134) ring (H-2 and H-3) and the benzene (B151609) ring (H-5 and H-8) would appear as singlets or doublets in the aromatic region of the spectrum. The amine protons would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum for this compound would show signals for the four distinct types of aromatic carbons: those bonded to nitrogen, those bonded to the amino groups, and the two types of carbons bonded only to other carbons and hydrogens. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons adjacent to nitrogen atoms appearing further downfield. ijrar.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data¹³C NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCarbon AssignmentPredicted Chemical Shift (δ, ppm)
H-2, H-3~8.5 - 8.7SingletC-2, C-3~140 - 145
H-5, H-8~7.0 - 7.2SingletC-5, C-8~105 - 110
-NH₂~4.5 - 5.5 (broad)SingletC-6, C-7~135 - 140
C-4a, C-8a~130 - 135

Note: Predicted values are based on general data for quinoxaline and aniline (B41778) derivatives. Actual shifts depend on the solvent and experimental conditions.

While 1D NMR provides chemical shifts, 2D NMR experiments establish correlations between nuclei, confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, it would confirm the lack of coupling for the singlet aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular structure by connecting fragments, for example, by showing a correlation from the H-5 proton to the C-4a and C-6 carbon atoms.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₈H₈N₄ and a monoisotopic mass of approximately 160.07 Da. nih.gov

In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺˙) in electron ionization (EI) mode or a protonated molecular ion ([M+H]⁺) in electrospray ionization (ESI) mode. heteroletters.orgniscpr.res.in The presence of four nitrogen atoms means the molecular ion will have an even mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the quinoxaline core often involves the sequential loss of hydrogen cyanide (HCN) molecules. libretexts.org The presence of the amino groups introduces additional fragmentation pathways, such as the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃). Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar processes can influence the breakdown of aromatic amines. libretexts.orgnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
160[C₈H₈N₄]⁺˙Molecular Ion (M⁺˙)
144[C₈H₆N₃]⁺NH₂
133[C₇H₅N₃]⁺˙HCN
117[C₇H₅N₂]⁺HCN, NH₂
106[C₆H₄N₂]⁺˙2 HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups and characterize the bonding within this compound. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

Key characteristic vibrations include:

N-H Stretching: The two -NH₂ groups will give rise to symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region. These are often strong and distinct peaks in the IR spectrum.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. scialert.net

C=N and C=C Stretching: The stretching vibrations of the quinoxaline ring system (both C=N and C=C bonds) are found in the 1400-1650 cm⁻¹ region. scialert.netnih.gov

N-H Bending: The scissoring motion of the -NH₂ groups produces a characteristic band, usually around 1600-1650 cm⁻¹, which can sometimes overlap with the aromatic ring stretches.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend (Scissoring)1600 - 1650Medium-Strong
Aromatic C=C and C=N Stretch1400 - 1625Medium-Strong
C-N Stretch1250 - 1350Medium
Aromatic C-H Out-of-Plane Bend750 - 900Strong

Data is generalized from spectra of quinoxalines and aromatic amines. scialert.netnih.govscialert.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain definitive data on bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the quinoxaline ring system. nih.gov Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding between the amine groups of one molecule and the nitrogen atoms of the pyrazine ring of a neighboring molecule. Such interactions significantly influence the material's physical properties, including its melting point and solubility.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions. nih.govscholaris.ca

For this compound, the π-π* transitions are associated with the conjugated aromatic system and generally appear at shorter wavelengths (higher energy). The n-π* transitions involve the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital and occur at longer wavelengths (lower energy). nih.gov The presence of the two electron-donating amino groups (-NH₂) acts as powerful auxochromes, which are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline. This is due to the extension of the conjugated system through resonance with the lone pairs of the amine nitrogens.

Many quinoxaline derivatives are known to be fluorescent, meaning they emit light after being electronically excited. scholaris.caresearchgate.net The emission properties are sensitive to the molecular structure and the local environment. The introduction of substituents at the 6- and 7-positions can tune the emission characteristics. scholaris.ca The study of the emission spectrum, including the Stokes shift (the difference between the absorption and emission maxima), provides further insight into the electronic structure and excited-state dynamics of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to probe the electronic transitions within a molecule. The absorption spectrum of quinoxaline derivatives is characterized by distinct bands arising from π-π* and n-π* transitions. The core quinoxaline ring, being an aromatic system, gives rise to intense π-π* transitions, while the nitrogen atoms' non-bonding electrons are responsible for the typically weaker n-π* transitions.

The introduction of amino groups at the 6 and 7 positions significantly influences the electronic structure, acting as powerful auxochromes. These electron-donating groups engage in intramolecular charge transfer (ICT) with the electron-deficient quinoxaline nucleus. This ICT character is particularly evident in derivatives like 6,7-diamino-2,3-diphenylquinoxaline.

The absorption profile is sensitive to the solvent environment and pH. In acidic media, the protonation of the nitrogen atoms in the quinoxaline ring and the exocyclic amino groups can occur. nih.govmdpi.com This protonation often leads to a bathochromic (red) shift in the absorption spectrum, indicating a change in the electronic distribution and a reduction in the energy gap between the ground and excited states. mdpi.com For instance, the addition of trifluoroacetic acid (TFA) to a quinoxaline-based probe has been shown to result in the appearance of new peaks at longer wavelengths, signifying the formation of protonated species. nih.gov

Table 1: UV-Vis Absorption Characteristics of a this compound Derivative Data derived from studies on 6,7-diamino-2,3-diphenylquinoxaline derivatives.

Solvent TypeKey ObservationSpectral Shift upon Protonation
AproticStandard absorption bands related to π-π* and ICT transitions.Bathochromic Shift
Protic / AcidicAltered absorption profile due to protonation of nitrogen atoms.Bathochromic Shift

Fluorescence and Phosphorescence Studies, including Quantum Yields

This compound derivatives often exhibit significant fluorescence, making them valuable fluorophores for various applications. The emission properties are intrinsically linked to the ICT character established by the diamino substitution.

Fluorescence: The fluorescence of these compounds is highly sensitive to the surrounding environment.

Solvatochromism: In aprotic solvents, derivatives of 6,7-diaminoquinoxaline typically display emission in the blue region of the spectrum. mdpi.com As the polarity of the solvent increases, a bathochromic shift is often observed, which is characteristic of molecules with a larger dipole moment in the excited state than in the ground state.

Effect of Protonation: In proton-donating media or upon acidification, the fluorescence undergoes a notable shift. For macrocycles incorporating the 6,7-diamino-2,3-diphenylquinoxaline fragment, the emission shifts from the blue to the green region of the spectrum upon protonation. mdpi.com This phenomenon is attributed to the protonation of the diamino groups, which alters the electronic distribution of the excited state. mdpi.com The protonation of the nitrogen lone pairs can enhance fluorescence intensity by converting the S1 excited state to a (π,π*) character, which is more likely to undergo fluorescence. nih.gov

Quantum Yields: Derivatives of this compound are noted for possessing high fluorescence quantum yields, indicating efficient emission of absorbed light. mdpi.com

Phosphorescence: Phosphorescence, emission from a triplet excited state, is also an important photophysical process for quinoxaline derivatives. Studies on dipeptides incorporating a quinoxaline moiety have shown that emission is strongly dependent on temperature. nih.gov At ambient temperatures, fluorescence is the dominant relaxation pathway. However, at low temperatures, such as 77 K (-196 °C), phosphorescence becomes the prevailing emission. nih.gov This is attributed to an effective spin-orbit coupling between the singlet and triplet states, which facilitates intersystem crossing (ISC) and populates the triplet state from which phosphorescence occurs. nih.gov

Table 2: Photoluminescence Properties of this compound Derivatives Data derived from studies on various 6,7-diaminoquinoxaline derivatives.

PropertyConditionObservationReference
Fluorescence Emission Aprotic Solvents~464-486 nm (Blue region) mdpi.com
Protic/Acidic MediaShift to the green region mdpi.com
Quantum Yield (Φ) Aprotic SolventsHigh mdpi.com
Phosphorescence Ambient TemperatureFluorescence is dominant nih.gov
Low Temperature (77 K)Phosphorescence is dominant nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a cornerstone for understanding the intrinsic properties of Quinoxaline-6,7-diamine and its derivatives. By calculating the electronic density of the system, DFT methods can predict a wide range of molecular characteristics, from orbital energies to reactivity patterns and spectroscopic signatures.

Electronic Structure and Frontier Orbital Analysis (HOMO-LUMO Gaps)

The electronic properties of quinoxaline-based compounds are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific computational data for the parent this compound is not detailed in the available literature, extensive DFT studies on its derivatives provide valuable insights. For instance, calculations on related quinoxaline (B1680401) structures illustrate the typical energy ranges and distributions of these orbitals.

In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline , the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV nih.gov. Similarly, for 6,7-Difluoro-2,3-diphenylquinoxaline , a compound with substitution at the 6 and 7 positions, DFT calculations revealed a HOMO energy of -5.62 eV and a LUMO energy of -2.95 eV. researchgate.net In this derivative, the HOMO density is primarily located on the diphenyl moiety, indicating its capacity for electron donation, while the LUMO density is concentrated on the quinoxaline core, suggesting its role in accepting electrons. researchgate.net These examples demonstrate how DFT is used to quantify the electronic characteristics that drive molecular interactions.

Table 1: Frontier Orbital Energies of Quinoxaline Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline nih.gov -6.0504 -3.2446 2.8058
6,7-Difluoro-2,3-diphenylquinoxaline researchgate.net -5.62 -2.95 2.67

Reactivity Descriptors (Fukui Functions, Electrostatic Potential Maps)

To further understand the reactivity of this compound, researchers employ reactivity descriptors derived from DFT. These tools help predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

Fukui functions are used to identify the reactivity of different atomic sites within a molecule. Studies on derivatives like 6,7-Difluoro-2,3-diphenylquinoxaline have utilized Fukui functions to pinpoint key nucleophilic and electrophilic reactive sites, particularly on the quinoxaline core and its substituents. pcbiochemres.compcbiochemres.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In MEP maps, red and yellow areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. sci-hub.se For the derivative 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline , the MEP map shows electronegative regions around the nitrogen atoms of the quinoxaline ring, identifying them as potential hydrogen bond acceptors. nih.gov These analyses are crucial for predicting how the molecule will interact with other chemical species.

Protonation Sequence and Equilibrium Modeling

DFT calculations are instrumental in modeling the protonation behavior of this compound, which is key to its function in applications like pH sensing. Computational studies, supported by NMR spectroscopy, have elucidated the protonation sequence of the 6,7-diaminoquinoxaline moiety. mdpi.com

The modeling suggests a stepwise protonation process:

Initially, in less acidic conditions, the exocyclic diamino groups, which are not directly conjugated with the aromatic system, are the first to be protonated. This initial step results in only a minor hypsochromic (blue) shift in the molecule's intramolecular charge transfer (ICT) band. mdpi.com

In a more acidic medium, protonation subsequently occurs at the nitrogen atoms within the aromatic quinoxaline ring. This second protonation step leads to a significant bathochromic (red) shift in the absorption and emission spectra. mdpi.com

This computationally-derived sequence explains the observable changes in the compound's optical properties at different pH levels, forming the basis for its use as a pH indicator. mdpi.com

Spectroscopic Property Prediction and Validation

DFT and its time-dependent variant (TD-DFT) are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including IR, UV-Vis, and NMR spectra. uctm.eduscispace.com By calculating vibrational frequencies, electronic transition energies, and chemical shifts, computational models can generate theoretical spectra that are then compared with experimental results for validation.

For macrocycles incorporating the 6,7-diamino-2,3-diphenylquinoxaline fragment, DFT calculations have been used to explain the observed shifts in fluorescence. In aprotic solvents, these compounds typically show emission in the blue region, while in a protonated environment, the fluorescence shifts towards the green part of the spectrum. mdpi.com Furthermore, an experimental IR spectrum for 2,3-diphenyl this compound is available, providing a basis for validation of theoretical vibrational frequency calculations on this specific derivative. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT is excellent for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand how molecules behave and interact over time within a larger system. MD simulations model the movements of atoms and molecules, providing insights into dynamic processes like adsorption and intermolecular binding.

Adsorption Mechanisms at Interfaces

MD simulations have been particularly valuable in studying the adsorption of quinoxaline derivatives onto metal surfaces, a process central to applications such as corrosion inhibition. These simulations model the interaction between the inhibitor molecule and a metallic substrate, typically an iron (Fe) surface, to determine the strength and nature of the adsorption.

A combined DFT and MD study on 6,7-Difluoro-2,3-diphenylquinoxaline provides a detailed picture of this process. The findings indicate that the molecule has a strong affinity for the Fe(110) surface. researchgate.netpcbiochemres.com

Adsorption Energy : MD simulations calculated a high adsorption energy of -157.10 kcal/mol, which signifies a strong and stable interaction indicative of chemisorption. researchgate.netpcbiochemres.com

Binding and Orientation : The simulations show that the planar structure of the diphenyl-quinoxaline compound allows it to adsorb in a nearly parallel orientation to the metal surface. This flat arrangement maximizes surface coverage, which is crucial for forming an effective protective barrier against corrosive agents. researchgate.netpcbiochemres.com The strong binding is attributed to the synergistic effect of the electron-donating nitrogen atoms in the quinoxaline core and the extensive π-system of the aromatic rings, which facilitate strong coordinate bonds with the iron surface. pcbiochemres.com

These simulation results provide strong evidence for the ability of the 6,7-disubstituted quinoxaline scaffold to form robust, protective films on metal interfaces. najah.edu

Conformational Analysis and Flexibility

The conformational landscape of this compound is a key determinant of its physical and chemical behavior. While specific computational studies exclusively focused on the conformational analysis of this compound are not extensively documented in the reviewed literature, insights can be drawn from computational analyses of related quinoxaline derivatives and diamine-containing molecules.

The flexibility of the this compound molecule is primarily centered around the rotational freedom of the two amino (-NH2) groups attached to the quinoxaline core. The quinoxaline ring itself is a rigid, planar aromatic system. The orientation of the amino groups relative to the aromatic ring can be described by the dihedral angles defined by the C-C-N-H atoms.

Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the conformational preferences of such molecules. By performing geometry optimizations and potential energy surface scans, it is possible to identify the most stable conformers and the energy barriers between them. For this compound, the planarity of the amino groups with respect to the quinoxaline ring would be a critical factor to investigate, as this would influence the extent of π-conjugation and, consequently, the electronic properties of the molecule.

In studies of similar aromatic diamines, it has been observed that the planarity of the amino groups is often favored due to the stabilizing effect of electron delocalization. However, steric hindrance and hydrogen bonding interactions can also play a significant role in determining the final conformation. Molecular dynamics (MD) simulations can provide further understanding of the dynamic behavior and flexibility of the molecule in different environments. nih.gov

A study on 6,7-difluoro-2,3-diphenylquinoxaline highlighted the importance of the planar configuration of the quinoxaline core in ensuring maximal surface coverage, a crucial factor for its application as a corrosion inhibitor. This suggests that the planarity of the core structure is a fundamental aspect of its derivatives' properties.

Interactive Data Table: Calculated Rotational Barriers for Amino Groups in a Model Aromatic Diamine

Dihedral Angle (degrees)Relative Energy (kcal/mol)
02.5
301.8
600.5
900.0
1200.5
1501.8
1802.5

Note: This table represents hypothetical data for a model aromatic diamine to illustrate the concept of rotational barriers and is not based on experimental or calculated data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural and electronic features. For this compound and its derivatives, QSPR can be a valuable tool for predicting their performance in various material applications, such as in polymers, organic electronics, or as corrosion inhibitors.

QSPR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Several studies have demonstrated the application of QSAR (a related concept for biological activity) and QSPR for various quinoxaline derivatives. For instance, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives, identifying important topological and electrostatic descriptors. nih.gov Another study developed QSAR models for the anti-malarial activity of quinoxaline derivatives using the k-nearest neighbor molecular field analysis (kNN-MFA) method, highlighting the importance of electrostatic descriptors. niscair.res.inniscair.res.in

In the context of material performance, a QSPR study on quinoxaline derivatives as corrosion inhibitors for mild steel utilized DFT to calculate quantum chemical parameters. researchgate.net These parameters, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE), were correlated with the inhibition efficiency of the compounds. researchgate.net Such studies indicate that the electron-donating and accepting capabilities of the quinoxaline core and its substituents are critical for their performance. researchgate.net

While a specific QSPR model for the material performance of this compound was not found in the reviewed literature, the established methodologies for other quinoxaline derivatives could be readily applied. By calculating a range of molecular descriptors for this compound, it would be possible to predict properties such as its thermal stability, solubility, and electronic conductivity, which are crucial for its application in materials science.

Interactive Data Table: Key Molecular Descriptors for QSPR Modeling of a Hypothetical Quinoxaline Derivative

DescriptorValuePredicted Property Correlation
EHOMO (eV)-5.8Electron-donating ability
ELUMO (eV)-1.2Electron-accepting ability
Energy Gap (ΔE) (eV)4.6Chemical reactivity, stability
Dipole Moment (Debye)3.5Polarity, solubility
Molecular Weight ( g/mol )160.18Size, diffusion

Note: This table presents hypothetical descriptor values for a quinoxaline derivative to illustrate the types of data used in QSPR modeling and is not specific to this compound.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the synthesis of quinoxaline derivatives. The most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.govmtieat.org

For the synthesis of this compound, a plausible pathway would involve the reaction of 1,2,4,5-tetraaminobenzene with a 1,2-dicarbonyl compound. Computational studies, typically using DFT, can be employed to investigate the reaction mechanism in detail. This involves identifying the transition states, intermediates, and calculating the activation energies for each step of the reaction.

A proposed mechanism for the acid-catalyzed condensation reaction to form the quinoxaline ring involves the initial activation of the carbonyl groups of the dicarbonyl compound by a proton. researchgate.net This is followed by a nucleophilic attack from one of the amino groups of the diamine, leading to the formation of a hemiaminal intermediate. Subsequent dehydration and cyclization steps result in the formation of the quinoxaline ring. researchgate.net

Computational studies on the synthesis of other quinoxaline derivatives have provided insights into the role of catalysts and reaction conditions. For example, a study on the synthesis of fluoroalkylated quinoxalines proposed a mechanism involving a bis-imine intermediate. mtieat.org Another study on the visible light-mediated synthesis of quinoxalines detailed a mechanism involving a photoredox catalyst.

By applying similar computational methodologies to the synthesis of this compound, it would be possible to:

Determine the most favorable reaction pathway.

Identify the rate-determining step of the reaction.

Understand the role of catalysts in facilitating the reaction.

Predict the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Quinoxaline Synthesis Pathway

Reaction StepIntermediateTransition StateActivation Energy (kcal/mol)
1. Nucleophilic AttackReactantsTS115.2
2. DehydrationHemiaminalTS220.5
3. CyclizationImineTS312.8
4. AromatizationDihydroquinoxalineTS48.1

Note: This table presents hypothetical data for the synthesis of a quinoxaline to illustrate the type of information that can be obtained from computational mechanistic studies and is not based on specific calculations for this compound.

Applications in Advanced Materials and Enabling Technologies Non Biological Focus

Organic Electronic and Optoelectronic Materials

The donor-acceptor nature inherent in quinoxaline-diamine systems makes them prime candidates for use in organic electronic and optoelectronic devices. The ability to modify the molecular structure allows for fine-tuning of energy levels and charge transport characteristics to meet the specific requirements of various applications.

Quinoxaline (B1680401) derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs) due to their electron-accepting properties, which facilitate efficient electron injection and transport. nih.gov When functionalized with electron-donating groups, such as in Quinoxaline-6,7-diamine, these molecules can exhibit tunable emission colors and serve as efficient electroluminescent materials. acs.orgacs.org The incorporation of quinoxaline moieties into dipolar compounds with triarylamine donors has been shown to produce materials with emission colors ranging from bluish-green to orange. acs.org

In some OLED device architectures, quinoxaline-based materials have been employed as both the hole-transporting and emitting layers. acs.orgacs.org For instance, devices using certain chromophore-labeled quinoxaline derivatives have demonstrated intense green light emission. acs.org The performance of OLEDs can be significantly influenced by the specific molecular design. For example, thermally activated delayed fluorescence (TADF) emitters based on quinoxaline have achieved high external quantum efficiencies (EQEs). One such orange emitter demonstrated an impressive EQE of 18.4%. rsc.org Another series of TADF compounds yielded a maximum EQE of up to 15.3%. rsc.org Furthermore, blue emitters based on fluorene-bridged quinoxaline derivatives have been fabricated into multilayered OLEDs showing external quantum efficiencies of up to 1.58% at 20 mA/cm². nih.gov

Table 1: Performance of OLEDs Incorporating Quinoxaline Derivatives

Emitter Type Emission Color Maximum External Quantum Efficiency (EQE) Reference
TADF Emitter Orange 18.4% rsc.org
TADF Compound Not Specified 15.3% rsc.org

In the realm of solar energy conversion, quinoxaline derivatives, including those with diamine functionalities, are utilized in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Their strong electron-accepting nature makes them suitable as non-fullerene acceptors (NFAs) in OPVs and as essential components in sensitizers for DSSCs. nih.gov

Quinoxaline-based polymers have been successfully used as donor materials in nonfullerene OSCs, achieving high power-conversion efficiencies (PCEs). For example, a polymer known as PTQ10 has demonstrated PCEs of over 12% with an IDT acceptor and over 16% with the Y6 acceptor. nih.gov In another study, a quinoxaline-based polymer donor mixed with a nonfullerene acceptor, IDIC, achieved a remarkable PCE of 9.7% with a high open-circuit voltage (Voc) of 1.00 V. nih.gov More recent developments with quinoxaline-based small molecule acceptors have pushed efficiencies even higher, with one device showing a PCE of 11.54%. acs.org

In DSSCs, quinoxaline-based organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor electrode. springerprofessional.de Novel organic sensitizers incorporating a quinoxaline unit have achieved power conversion efficiencies of up to 5.56%. case.eduresearchgate.net The strategic design of these dyes, often in a donor-acceptor-π-acceptor (D-A-π-A) configuration, allows for the optimization of energy levels and absorption spectra for efficient charge separation and injection. springerprofessional.decase.edu

Table 2: Performance of Solar Cells Utilizing Quinoxaline-Based Materials

Device Type Material Role Power Conversion Efficiency (PCE) Reference
OPV Polymer Donor (with Y6 acceptor) >16% nih.gov
OPV Polymer Donor (with IDIC acceptor) 9.7% nih.gov
OPV Small Molecule Acceptor 11.54% acs.org

The inherent electronic properties of quinoxaline derivatives make them excellent candidates for organic semiconductors. nih.gov Their structural diversity allows for the fine-tuning of charge transport characteristics, enabling their use as either hole transport materials (HTMs) or electron transport materials (ETMs). nih.gov While traditionally recognized for hole transport, recent studies have highlighted their significant potential as n-type semiconductors with high electron mobility. nih.govresearchgate.net

The introduction of electron-withdrawing groups, such as cyanide, at the 6- and 7-positions of the quinoxaline moiety can enhance electron injection and transport. nih.gov This versatility makes them valuable components in various organic electronic devices, including organic field-effect transistors (OFETs). nih.govresearchgate.net Extended quinoxaline derivatives have been synthesized that exhibit good performance in FET devices, with mobilities as high as 0.99 cm² V⁻¹ s⁻¹. rsc.org Furthermore, donor-acceptor type amine derivatives based on 2,3-di(thiophen-2-yl)quinoxaline have been suggested as potential ambipolar charge transport materials. researchgate.net

High-Performance Polymers and Functional Materials

The rigid and stable aromatic structure of the quinoxaline ring system is a key feature that is exploited in the development of high-performance and functional polymers.

Aromatic polyamides are known for their excellent thermal stability, and the incorporation of quinoxaline units into the polymer backbone can further enhance these properties while also improving solubility and processability. researchgate.net Polyamides synthesized from quinoxaline-based diamine monomers have demonstrated good thermal stability with char yields in the range of 65%–82% at 600°C in a nitrogen atmosphere. researchgate.net

Polyquinoxalines, in general, are recognized as heat-stable polymers. dtic.mil Linear polyquinoxalines have shown excellent thermal stability in both nitrogen and air. dtic.mil The introduction of a quinoxaline-based acceptor into a benzodithiophene derivative polymer resulted in a material with better thermal and oxidative stability compared to its non-quinoxaline analogue. acs.org

The inherent fluorescence of the quinoxaline moiety makes it a valuable component for creating optically active and fluorescent polymers. mdpi.comresearchgate.netmdpi.com These polymers can be designed to have specific photophysical properties, making them suitable for applications such as chemical sensors. nih.gov

Chemical Sensors and Probes

The unique electronic and structural characteristics of the this compound scaffold make it a valuable platform for developing sophisticated chemical sensors and probes. The diamine functional groups at the 6 and 7 positions offer reactive sites for further molecular elaboration, enabling the creation of complex sensor molecules. Simultaneously, the quinoxaline core acts as a signaling unit, capable of producing a measurable optical response—either colorimetric or fluorescent—upon interaction with a target analyte.

Tunable Optical pH Indicators and Sensing Mechanisms

Derivatives of this compound have been successfully engineered to function as highly effective, tunable optical pH indicators, particularly in aqueous environments. These sensors can operate through dual channels, providing both a visual color change (colorimetric) and a change in light emission (fluorimetric), which enhances the accuracy and reliability of pH measurement. researchgate.net

The sensing mechanism is based on the protonation and deprotonation of nitrogen atoms within the quinoxaline structure. In neutral or basic conditions, the molecule may exhibit fluorescence in one part of the spectrum, such as the blue region. As the pH of the solution becomes more acidic, protonation of the heterocyclic nitrogen atoms occurs. This alters the electronic distribution within the molecule, leading to a noticeable shift in the absorption and emission spectra. For instance, in protonated media, the fluorescence of certain quinoxaline-diamine derivatives shifts towards the green region of the spectrum. chemrxiv.org

Researchers have developed novel macrocycles incorporating the 6,7-diaminoquinoxaline moiety. These compounds have demonstrated utility as dual-channel pH indicators in water, with the specific pH transition point and the nature of the optical response being tunable based on the macrocycle's structure. researchgate.net This tunability arises from the different sequences of protonation steps dictated by the macrocyclic framework. chemrxiv.org To enhance water solubility for applications in aqueous media, hydrophilic substituents can be attached to the diamine groups. A notable example is a push-pull quinoxaline derivative where (3-aminopropyl)amino substituents are attached at the 6 and 7 positions. These groups are protonated in solutions with a pH below 8, rendering the molecule water-soluble and effective for pH measurements in acidic conditions (pH 1–5). rsc.orgchim.it

Table 1: Properties of this compound Based pH Indicators

Indicator Type Sensing Mechanism Observable Change pH Range Reference
Macrocyclic Derivative Protonation of Heterocycle Dual-channel: Colorimetric & Fluorimetric Shift Dependent on Macrocycle Structure researchgate.netchemrxiv.org

Ligand-Based Metal Ion Detection

The diamine functionality of this compound is a key feature for its application in detecting metal ions. The two amino groups provide an excellent foundation for designing ligands that can selectively bind to specific metal cations. A common strategy involves reacting the diamine with an aldehyde or ketone to form a Schiff base. The resulting imine nitrogens, along with the original amino groups or other integrated donor atoms, create a coordination pocket (chelate) that can bind metal ions.

This binding event is then translated into an optical signal by the quinoxaline core. The coordination of a metal ion alters the electronic properties of the ligand, causing a distinct change in its color or fluorescence. For example, a mono-Schiff base receptor derived from a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline has been developed for the selective and reversible detection of Nickel(II) ions (Ni²⁺) in aqueous solutions. researchgate.net Upon binding Ni²⁺, the sensor exhibits a clear color change from colorless to yellow and a simultaneous quenching of its fluorescence, allowing for both colorimetric and fluorimetric detection. researchgate.net

Studies have established that these ligand-metal interactions often have a specific stoichiometry. For the Ni²⁺ sensor, a 2:1 complexation between the ligand and the metal ion was confirmed. researchgate.net Furthermore, macrocyclic structures incorporating the quinoxaline moiety have been shown to detect other metal ions, such as Zinc(II) (Zn²⁺). ua.es The selectivity of these sensors can be tuned by modifying the structure of the ligand to favor the coordination geometry and electronic requirements of a specific metal ion.

Table 2: Quinoxaline-Diamine Based Metal Ion Sensors

Sensor Structure Target Ion Detection Method Stoichiometry (Ligand:Metal) Reference
Mono-Schiff Base Receptor Ni²⁺ Colorimetric & Fluorimetric 2:1 researchgate.net

Catalyst Design and Ligand Development

The this compound framework serves as a versatile scaffold for the development of ligands and catalysts for a range of chemical transformations. The presence of multiple nitrogen atoms—two in the pyrazine (B50134) ring and two in the diamine substituents—provides multiple coordination sites for binding to metal centers or for participating in organocatalytic reaction mechanisms.

Development of Quinoxaline-Diamine Based Ligands for Transition Metal Catalysis

Quinoxaline-based structures are widely employed as ligands in transition metal catalysis. The nitrogen atoms of the pyrazine ring, similar to well-known bipyridine and phenanthroline ligands, can effectively coordinate with transition metals like Ruthenium(II), Rhenium(I), Osmium(II), and Iridium(III). nih.gov The addition of the 6,7-diamine group provides further opportunities for creating multidentate ligands, which can form highly stable complexes with metal ions.

These ligands combine the π-accepting properties of the quinoxaline ring with the σ-donating character of the diamine groups, allowing for fine-tuning of the electronic properties of the metal center. This modulation is crucial for controlling the reactivity and selectivity of the catalyst. For instance, quinoxaline-based bridging ligands have been incorporated into heteronuclear trimetallic systems for the catalytic reduction of CO₂. nih.gov In these systems, remote metal centers can alter the redox properties of the central catalytically active metal, enhancing efficiency and turnover numbers. nih.gov Similarly, nickel(II) complexes featuring diamine ligands have been utilized in the synthesis of other heterocyclic compounds like quinazolines. rsc.org

Organocatalysis Utilizing this compound Scaffolds

While specific examples utilizing this compound as a primary organocatalyst are not yet widely reported, the diamine motif is a well-established functional group in the field of organocatalysis. Chiral diamines are frequently used to catalyze asymmetric reactions, creating a chiral environment that directs the stereochemical outcome of the transformation. researchgate.net

The primary mechanisms through which diamine organocatalysts operate often involve the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates. This mode of activation is central to a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. nih.gov

The this compound scaffold possesses the necessary functional groups to participate in such catalytic cycles. The diamine can react with a carbonyl compound (an aldehyde or ketone) to form an enamine or an iminium ion. The electron-withdrawing nature of the fused pyrazine ring in the quinoxaline structure would likely influence the reactivity of these intermediates. This electronic effect could potentially modulate the energy levels of the frontier molecular orbitals, impacting the catalyst's activity and selectivity. Further research into chiral derivatives of this compound could therefore open new avenues in asymmetric organocatalysis.

Corrosion Inhibition Mechanisms via Molecular Interactions

Quinoxaline derivatives, including those based on the this compound structure, have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments such as solutions of sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves molecular interactions between the quinoxaline molecule and the metal surface. This adsorption is facilitated by several features of the molecule:

Heteroatoms: The multiple nitrogen atoms in the quinoxaline ring and the diamine groups have lone pairs of electrons that can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate bonds.

π-Electrons: The aromatic quinoxaline ring system is rich in π-electrons, which can interact with the metal surface.

Molecular Structure: The planar nature of the quinoxaline ring allows for a large surface area of interaction, promoting stable adsorption.

Electrochemical studies, such as Tafel polarization, have shown that quinoxaline derivatives typically function as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. The adsorption of these inhibitor molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net The presence of the diamine groups can further enhance the adsorption and protective efficiency due to the additional nitrogen donor atoms available for interaction with the metal.

Table 3: Summary of Corrosion Inhibition Findings for Quinoxaline Derivatives

Inhibitor Type Metal/Environment Inhibition Type Adsorption Isotherm Key Molecular Features Reference
Quinoxaline Derivatives Mild Steel / 1M H₂SO₄ Mixed-type (Slightly Cathodic) Langmuir Nitrogen Heteroatoms, π-Electrons researchgate.net

Q & A

Q. What are the common synthetic routes for Quinoxaline-6,7-diamine, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization and amination steps. For example:

  • Cyclization : Starting from precursors like substituted pyridines or benzene derivatives, cyclization under controlled conditions (e.g., using catalysts like Pd or Cu) forms the quinoxaline core .
  • Amination : Introduction of amine groups at positions 6 and 7 is achieved via substitution reactions with ammonia or amines under high-temperature or microwave-assisted conditions . Key variables : Reaction temperature, solvent polarity, and catalyst choice significantly impact yield. For instance, microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. Which spectroscopic methods are critical for characterizing this compound purity and structure?

  • ¹H/¹³C NMR : Essential for confirming the positions of amine groups and aromatic protons. For example, the absence of proton signals at positions 6 and 7 indicates successful diamination .
  • HPLC-MS : Used to assess purity and detect byproducts (e.g., mono-aminated intermediates) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) alter interactions with biological targets .
  • Assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) affect activity measurements . Methodological resolution : Standardize assays using controls (e.g., reference inhibitors) and validate results across multiple independent studies .

Q. What strategies optimize the Buchwald-Hartwig amination step in this compound functionalization?

  • Catalyst selection : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency for aryl halides .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residual ligands .
  • Temperature control : Reactions performed at 80–100°C minimize side products (e.g., dehalogenation) .

Q. How do π-stacking and hydrogen-bonding interactions of this compound influence its role in material science?

  • π-Stacking : The planar aromatic core enables charge-transfer interactions in organic semiconductors, measured via cyclic voltammetry (CV) .
  • Hydrogen bonding : The -NH₂ groups facilitate self-assembly into supramolecular structures, characterized by XRD or AFM . Experimental design : Vary substituents (e.g., methyl vs. methoxy groups) to modulate electronic properties and intermolecular interactions .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Detailed protocols : Document exact molar ratios, catalyst loadings, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Batch consistency : Use standardized reagents (e.g., CAS-verified compounds) and validate purity via NMR/HPLC .
  • Data sharing : Publish raw spectral data and crystallographic files in supplementary materials .

Key Challenges and Future Directions

  • Synthetic complexity : Develop one-pot methodologies to reduce purification steps .
  • Toxicity profiling : Use in vitro assays (e.g., hepatocyte viability) to assess safety for pharmaceutical applications .
  • Functional diversity : Explore cross-coupling reactions to introduce heterocyclic moieties (e.g., pyrazole, triazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.